molecular formula C7H12N2O B1345553 2-(Morpholin-4-yl)propanenitrile CAS No. 3626-56-0

2-(Morpholin-4-yl)propanenitrile

Cat. No.: B1345553
CAS No.: 3626-56-0
M. Wt: 140.18 g/mol
InChI Key: YRJOBFAKVQTZCE-UHFFFAOYSA-N
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Description

2-(Morpholin-4-yl)propanenitrile is an organic compound with the chemical formula C7H12N2O. It is a liquid at room temperature and has a molecular weight of 140.19 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 2-(Morpholin-4-yl)propanenitrile typically involves the reaction of morpholine with acrylonitrile. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency .

Chemical Reactions Analysis

2-(Morpholin-4-yl)propanenitrile undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups. Common reagents and conditions used in these reactions include acids, bases, and various solvents.

Scientific Research Applications

2-(Morpholin-4-yl)propanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is used in the study of biochemical pathways and as a reagent in biological assays.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-(Morpholin-4-yl)propanenitrile can be compared with other similar compounds, such as:

    Morpholine: A simpler compound with similar structural features but different reactivity and applications.

    Acrylonitrile: Another related compound used in the synthesis of this compound.

    Other nitriles: Compounds with a nitrile group that may have similar chemical properties but different applications. The uniqueness of this compound lies in its specific combination of the morpholine ring and nitrile group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-morpholin-4-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-7(6-8)9-2-4-10-5-3-9/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJOBFAKVQTZCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90957650
Record name 2-(Morpholin-4-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90957650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3626-56-0
Record name 4-Morpholineacetonitrile, alpha-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003626560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Morpholin-4-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90957650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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